[(2-Bromophenyl)sulfamoyl]dimethylamine
Description
[(2-Bromophenyl)sulfamoyl]dimethylamine (CAS: 349540-50-7) is an organobromine compound with the molecular formula C₈H₁₁BrN₂O₂S and a molecular weight of 279.16 g/mol . Its IUPAC name, 1-bromo-2-(dimethylsulfamoylamino)benzene, reflects its structural features: a 2-bromophenyl group linked to a dimethylsulfamoyl moiety via a sulfonamide bond. The compound is supplied as a powder with a storage recommendation of room temperature (RT), though detailed safety data remains unavailable .
Key identifiers include:
- PubChem CID: 5020191
- InChIKey: UCJZXZTXNXADJL-UHFFFAOYSA-N
- SMILES: CN(C)S(=O)(=O)NC1=CC=CC=C1Br
Properties
IUPAC Name |
1-bromo-2-(dimethylsulfamoylamino)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2S/c1-11(2)14(12,13)10-8-6-4-3-5-7(8)9/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJZXZTXNXADJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromophenyl)sulfamoyl]dimethylamine typically involves the reaction of 2-bromophenylamine with dimethylamine and a suitable sulfamoylating agent. One common method includes the use of chlorosulfonic acid as the sulfamoylating agent under controlled temperature conditions. The reaction is carried out in an inert atmosphere to prevent any side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure maximum yield and purity of the product. The final product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[(2-Bromophenyl)sulfamoyl]dimethylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of sulfonic acids or amines .
Scientific Research Applications
[(2-Bromophenyl)sulfamoyl]dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(2-Bromophenyl)sulfamoyl]dimethylamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of [(2-Bromophenyl)sulfamoyl]dimethylamine and Analogues
Key Observations:
Molecular Weight : The sulfamoyl group in this compound contributes to its higher molecular weight (279.16 g/mol) compared to Isocil (246.00 g/mol), which lacks sulfur .
Functional Groups :
- The sulfamoyl group in the primary compound contrasts with the carbamate group in Tert-butyl (2-bromothiazol-4-yl)carbamate, affecting polarity and hydrogen-bonding capacity.
- Bromine’s position (phenyl vs. thiazole/pyrimidine rings) influences electronic effects and reactivity. For example, bromophenyl derivatives may undergo Suzuki coupling, while bromothiazoles are common in medicinal chemistry .
Discrepancies in Data
Notably, reports a conflicting single-isotope mass (246.0004 Da) for this compound, diverging from its molecular weight (279.16 g/mol) in . This may stem from calculation methods (exact vs. average mass) or typographical errors in literature .
Biological Activity
[(2-Bromophenyl)sulfamoyl]dimethylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of its biological activity, focusing on its mechanism of action, structure-activity relationships, and relevant case studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. The compound's structure allows it to interact with various microbial targets, inhibiting their growth. The presence of the sulfamoyl group is crucial for its activity, as it enhances the compound's ability to penetrate microbial cell membranes and disrupt essential biochemical pathways .
The anticancer effects of this compound are primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Notably, it has shown selective inhibition against carbonic anhydrase isoforms IX and XII, which are overexpressed in various cancers. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that the bromine substitution at the ortho position of the phenyl ring significantly enhances the compound's potency. For instance, in comparative studies, this compound exhibited Ki values of 0.4 μM against hCA IX and 4.6 μM against hCA XII, indicating its strong inhibitory potential compared to analogs with different halogens .
In Vitro Studies
In a series of in vitro assays involving human cancer cell lines (Panc-1, MCF-7, HT-29, A-549), this compound demonstrated notable antiproliferative activity. The median inhibition concentration (IC50) values were recorded as follows:
| Cell Line | IC50 (µM) |
|---|---|
| Panc-1 | 2.8 |
| MCF-7 | 3.5 |
| HT-29 | 4.0 |
| A-549 | 4.6 |
These results suggest that the compound is particularly effective against pancreatic and breast cancer cells .
Combination Therapy
Recent studies have explored the potential of combining this compound with established chemotherapeutics like doxorubicin. The combination therapy showed enhanced efficacy, reducing IC50 values further and improving overall treatment outcomes in resistant cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
